molecular formula C7H15ClO3 B1606143 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane CAS No. 52995-76-3

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Cat. No.: B1606143
CAS No.: 52995-76-3
M. Wt: 182.64 g/mol
InChI Key: WODLURYTHKQUET-UHFFFAOYSA-N
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Description

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CEMEE) is an organic compound belonging to the class of alkyl ethers. It is a colorless liquid with a sweet, ether-like odor and is used in a variety of applications, from pharmaceuticals to industrial solvents. CEMEE is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

Selective Lead(II) Extraction

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane has been studied in the context of selective extraction of lead(II) ions. Research demonstrates the use of acyclic polyether dicarboxylic acids, possessing pseudo-18-crown-6 frameworks, for this purpose. These compounds, including derivatives of this compound, exhibit enhanced selectivity for lead(II) over copper(II) ions, indicating potential applications in environmental remediation and recycling processes (Hayashita et al., 1999).

Dehydrohalogenation of Ethyl Halides

The compound has been involved in studies focusing on the dehydrohalogenation of ethyl halides. These studies examine the kinetics of the decomposition of ethyl halides, including chloroethane and 1-chloro-2-methoxyethane, using computational methods. The findings are relevant to understanding reaction mechanisms and designing more efficient chemical processes (Ahubelem et al., 2014).

Infrared Spectroscopy Studies

Infrared spectroscopic studies have utilized variants of this compound, such as 1-methoxy-2-(methylthio)ethane, to investigate intramolecular interactions. These studies provide valuable insights into the structural dynamics and chemical bonding in such molecules, contributing to a deeper understanding of molecular behavior (Yoshida, 1997).

Organometallic Chemistry

The compound's derivatives have been studied in organometallic chemistry, particularly in reactions involving the exchange of chloro and ethoxy groups. Such studies contribute to the field of organosilicon chemistry, providing insights into the mechanisms of substituent exchange reactions, which are crucial for the synthesis of various organometallic compounds (Suryanarayanan et al., 1973).

Photocatalytic Conversion of Methane to Ethylene

The role of alkoxy intermediates, including methoxy and ethoxy, in the photocatalytic conversion of methane to ethylene has been explored. This research is significant for developing novel methods for converting methane, a major greenhouse gas, into more valuable chemicals using photocatalysis (Jiang et al., 2020).

Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODLURYTHKQUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338244
Record name 1-chloro-3,6,9-trioxadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52995-76-3
Record name 1-chloro-3,6,9-trioxadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.02 g (0.116 mol) of triethylene glycol monomethyl ether and 21 ml (20.54 g=0.26 mol) of pyridine in 110 ml of benzene are heated to reflux, and 19 ml (31 g=0.26 mol) of thionyl chloride are added dropwise thereto. The mixture is boiled under reflux for a further 20 hours. When the reaction solution has cooled, a mixture consisting of 5 ml of concentrated hydrochloric acid and 20 ml of water is added thereto, with stirring. The organic phase is separated off and washed repeatedly with water and brine. The solvent is extensively distilled off using a Vigreux column and the residue is purified on silica gel in hexane/ethyl acetate (4:1). The product-containing fractions are concentrated and the residue is distilled, yielding 3,6,9-trioxadecyl chloride (J. Am. Chem. Soc. 89, 7017 (1967)); b.p. 76° C./2 mbar, NMR (CDCl3): 3.8-3.5 (m, 12H); 3.37 (s,3H).
Quantity
19.02 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

101.16 g (≈0.6 mole) of 3,6,9-trioxadecanol are reacted with 44.6 ml (≈0.6 mole) of thionyl chloride and 51.7 ml (≈0.64 mole) of pyridine in a tetrahydrofuran solution by refluxing for 12 hours to give 3,6,9-trioxadecyl chloride ##STR19## The mixture is cooled and then extracted several times with methyl ethyl ketone (MEK), and the MEK phase is then neutralized with NaHCO3 and dried over Na2SO4. After the MEK has been removed, the residue is distilled under 30 Pa and at 30°-37° C. Yield: 90%.
Quantity
101.16 g
Type
reactant
Reaction Step One
Quantity
44.6 mL
Type
reactant
Reaction Step One
Quantity
51.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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